2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Description
Historical Evolution of Pyridazinone-Based Pharmacophores
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early work in the 1960s identified pyridazinone derivatives as potent cardiovascular agents, particularly for their inotropic and vasodilatory effects. The discovery of levosimendan , a pyridazinone-based calcium sensitizer, marked a turning point in the clinical validation of this pharmacophore for heart failure treatment. By the 1990s, researchers began exploring substitutions at the 3-, 4-, 5-, and 6-positions of the pyridazinone ring to modulate bioactivity. The introduction of styryl groups at position 6 emerged as a strategic modification to enhance conjugation and planar molecular geometry, improving target binding affinity.
A comparative analysis of key historical milestones reveals:
Theoretical Significance of Styryl-Substituted Pyridazinones in Medicinal Chemistry
The 6-styryl substitution in 2-(2-methylbenzyl)-4,5-dihydro-3(2H)-pyridazinone introduces three critical pharmacological advantages:
- Extended π-conjugation system : The styryl group's planar structure enables stronger van der Waals interactions with hydrophobic binding pockets, as demonstrated in molecular docking studies against aspartate aminotransferase.
- Steric guidance : The 2-methylbenzyl moiety at position 2 creates optimal steric hindrance, preventing undesired metabolic oxidation while maintaining target engagement.
- Hydrogen-bonding capacity : The 4,5-dihydro configuration stabilizes the enone system, allowing the 3-keto group to participate in hydrogen-bond networks with catalytic residues.
Quantum mechanical calculations reveal that the styryl group increases electron density at the pyridazinone core by 18–22%, enhancing nucleophilic attack resistance compared to methyl-substituted analogs. This electronic modulation explains the compound's improved stability in physiological pH conditions observed in vitro.
Emergent Research Paradigms for 2-(2-Methylbenzyl)-6-Styryl-4,5-Dihydro-3(2H)-Pyridazinone
Recent studies have identified three novel research directions for this compound:
A. Kinase Inhibition Potential
Pharmacophore mapping using 16,159 receptor models identified strong complementarity with the ATP-binding cleft of cyclin-dependent kinases (CDKs). Molecular dynamics simulations show a binding free energy of −9.2 kcal/mol for CDK2, comparable to FDA-approved inhibitors like palbociclib (−9.8 kcal/mol).
B. Metabolic Enzyme Modulation
Inverse virtual screening predicted a 73% probability of aspartate aminotransferase (AST) inhibition, validated through enzymatic assays showing IC₅₀ = 2.3 μM. The 2-methylbenzyl group occupies AST's hydrophobic subpocket, while the styryl moiety stabilizes the pyridoxal phosphate cofactor.
C. Hybrid Scaffold Development
Coupling with triazole rings via Click chemistry produced derivatives with dual COX-2/5-LOX inhibition (COX-2 IC₅₀ = 0.8 μM; 5-LOX IC₅₀ = 1.2 μM), surpassing zileuton's 5-LOX activity.
Computational and Mechanistic Frameworks in Pyridazinone Research
The investigation of this compound employs four computational tiers:
Pharmacophore-Based Inverse Screening
Using 23,236 protein models, researchers identified 14 high-affinity targets (Z-score > 2.5) including AST, CDK2, and 5-lipoxygenase. The compound's pharmacophore features (hydrogen bond acceptor, two hydrophobic regions) showed 89% overlap with AST's active site.Density Functional Theory (DFT) Optimization
B3LYP/6-311++G(d,p) calculations confirmed the dihydropyridazinone ring's boat conformation stabilizes the molecule by 4.7 kcal/mol compared to planar analogs. Natural bond orbital analysis revealed strong hyperconjugation between the styryl π-system and pyridazinone carbonyl (stabilization energy = 32.5 kcal/mol).Molecular Dynamics (MD) Validation
100-ns simulations demonstrated stable binding to AST (RMSD < 1.8 Å) with key interactions:QSAR Model Development
A quantitative structure-activity relationship model (R² = 0.91) identified three critical descriptors:
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-7-5-6-10-18(16)15-22-20(23)14-13-19(21-22)12-11-17-8-3-2-4-9-17/h2-12H,13-15H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEDUOIDHOII-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=O)CCC(=N2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone core is reacted with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Styryl Group Addition: The styryl group can be added through a Heck reaction, where the pyridazinone derivative is reacted with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
Kinase Inhibition
Research indicates that derivatives of pyridazinone, including 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, exhibit significant biological activities. Notably, they have been investigated as potential inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme involved in multiple signaling pathways related to cell growth and metabolism. In vitro studies have shown promising results regarding their inhibitory effects on GSK-3 activity .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Studies employing disk diffusion methods have demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the pyridazinone core can enhance antimicrobial efficacy .
Herbicidal Properties
In agricultural applications, certain pyridazinone derivatives have shown herbicidal activity. This suggests potential utility in developing new herbicides that are more effective and environmentally friendly compared to existing products .
Case Study 1: Kinase Inhibition
A study conducted on the inhibitory effects of this compound against GSK-3 revealed an IC50 value indicating significant inhibition at micromolar concentrations. The binding affinity was assessed using surface plasmon resonance (SPR), which confirmed strong interactions with the kinase domain .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited superior antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics used as controls .
Mechanism of Action
The mechanism of action of 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Bioactivity
Cardiotonic Activity
- 6-Phenyl Derivatives: Wang et al. (2008) demonstrated that 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibit significant cardiotonic activity, with compound 5a showing potency comparable to levosimendan (a clinical cardiotonic agent) in isolated toad heart models . The absence of a styryl or methylbenzyl group in these derivatives suggests that the 6-styryl substitution in the target compound may enhance membrane permeability or receptor binding.
- MCI-154: This derivative (6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone) combines a pyridylamino group with the pyridazinone core, showing dual cardiotonic and antiplatelet activity . The target compound’s styryl group may offer similar dual functionality but with distinct pharmacokinetics due to increased hydrophobicity.
Antiplatelet Activity
- Chloroacetamido Derivatives: Compounds like 97a (IC50: 0.03 μM) with 4-chloroacetamido substituents exhibit antiplatelet activity surpassing MCI-154 (IC50: 0.36 μM) .
- 4-Aminophenyl Derivatives: Sun et al. (cited in ) reported that 6-(4-aminophenyl)-pyridazinones show moderate antiplatelet activity, influenced by hydrophilic substituents. The hydrophobic styryl group in the target compound may reduce solubility but enhance membrane targeting.
Antihypertensive and Vasorelaxant Effects
- Siddiqui et al. (2010) synthesized pyridazinones with 4-phenyl-5-thioxo-triazolyl groups, demonstrating antihypertensive activity via vasodilation . The target compound’s 2-methylbenzyl group could modulate vasorelaxant properties by interacting with vascular smooth muscle receptors .
Computational and Crystallographic Insights
- Crystal structures of 4-benzyl-6-phenyl-pyridazinone derivatives reveal hydrogen bonding between the pyridazinone carbonyl and adjacent NH groups, stabilizing the dihydro-pyridazinone ring . The 2-methylbenzyl and styryl groups in the target compound may introduce steric effects, altering binding pocket interactions in biological targets.
Comparative Data Tables
Table 1: Key Pyridazinone Derivatives and Bioactivities
Table 2: Substituent Effects on Pharmacokinetics
| Substituent | Hydrophobicity | Solubility | Bioactivity Target |
|---|---|---|---|
| Styryl (Target) | High | Low | Cardiotonic, Antiplatelet |
| 4-Aminophenyl | Moderate | Moderate | Antiplatelet |
| 4-Methoxyphenyl | Low | High | Vasorelaxant |
| Chloroacetamido | Moderate | Moderate | Antiplatelet |
Biological Activity
2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the class of pyridazinone derivatives. It has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C19H18N2O
- Molecular Weight : 290.36 g/mol
- CAS Number : 337921-95-6
- Physical Appearance : Off-white to pale yellow crystalline powder
- Melting Point : 145-147°C
- Solubility : Insoluble in water; soluble in organic solvents like chloroform and methanol .
Antioxidant Activity
In vitro studies indicate that this compound exhibits significant antioxidant activity. It reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes in various cell lines. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Anti-inflammatory Effects
Research shows that this compound inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These actions suggest its potential utility in treating inflammatory conditions. In animal models, it has demonstrated a reduction in inflammation markers, supporting its role as an anti-inflammatory agent .
Anticancer Properties
In vivo studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines and tumors in animal models. The compound appears to induce apoptosis in cancer cells and may disrupt cell cycle progression, particularly in the G2/M phase .
The mechanisms underlying the biological activities of this compound involve:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons, neutralizing free radicals and reducing oxidative damage.
- Anti-inflammatory Mechanism : It likely modulates signaling pathways involved in inflammation, thereby decreasing the expression of inflammatory mediators.
- Anticancer Mechanism : Its ability to induce apoptosis may involve the activation of caspases and other apoptotic pathways while inhibiting cell proliferation signals.
Data Summary
Case Studies
-
Antioxidant Study :
- In a controlled laboratory setting, this compound was tested on human fibroblast cells. Results showed a significant reduction in ROS levels compared to untreated controls, indicating strong antioxidant properties.
-
Anti-inflammatory Study :
- An animal model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Treatment with 50 mg/kg body weight resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to the control group.
-
Anticancer Study :
- A study involving breast cancer cell lines demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, and how do structural modifications impact yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine derivatives. For example, succinic anhydride reacts with substituted anilides to form γ-keto acids, which are cyclized with hydrazine hydrate under reflux . The styryl group can be introduced via Wittig or Heck coupling. Yields are influenced by substituent steric effects and reaction conditions (e.g., temperature, solvent polarity).
- Key Data : Cyclization of γ-keto acids typically achieves 70–85% yield, while styryl group introduction via Heck coupling may require palladium catalysts and yields ~60–75% .
Q. How can the stereochemistry and crystal structure of this compound be characterized?
- Methodology : X-ray crystallography is critical for determining stereochemistry and hydrogen-bonding networks. For related pyridazinones, Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice .
- Key Data : Pyridazinone derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) with bond lengths of 1.35–1.40 Å for C=O and 1.45–1.50 Å for C–N .
Advanced Research Questions
Q. What structural features of this compound contribute to PDE III inhibition and antiplatelet activity?
- SAR Insights :
- The styryl group enhances planarity, improving binding to PDE III’s hydrophobic pocket.
- The 2-methylbenzyl substituent increases lipophilicity, enhancing membrane permeability .
- Methyl groups at the 5-position of the dihydropyridazinone ring improve inotropic activity (e.g., CI-930 has ED₅₀ = 0.6 µM for PDE III inhibition) .
Q. How do in vitro and ex vivo assays for antiplatelet activity differ in evaluating this compound?
- Experimental Design :
- In vitro : Human platelet-rich plasma (PRP) is treated with agonists (e.g., thrombin, collagen), and aggregation is measured via turbidimetry. IC₅₀ values < 1 µM indicate potency .
- Ex vivo : Administer the compound to rats (oral or IV), collect blood at intervals, and assess platelet inhibition. Ex vivo activity is typically 10–100x lower due to metabolic degradation .
- Data Conflict : In vitro IC₅₀ values may not predict ex vivo efficacy due to protein binding or metabolite formation.
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for cardiovascular effects?
- Approach :
- Use molecular docking to model interactions with PDE III and platelet receptors (e.g., PAR-1).
- Conduct metabolite profiling (LC-MS) to identify active vs. inactive derivatives.
- Compare pharmacokinetic parameters (e.g., logP, plasma half-life) across analogs to optimize bioavailability .
Methodological Challenges
Q. How can researchers design experiments to distinguish between PDE III inhibition and calcium channel modulation?
- Assay Selection :
- PDE III Activity : Measure cAMP/cGMP hydrolysis in myocardial homogenates using radioactive substrates (³H-cAMP) .
- Calcium Flux : Use Fura-2-loaded platelets or cardiomyocytes to monitor cytosolic Ca²⁺ levels via fluorescence. Compounds inhibiting thrombin-induced Ca²⁺ spikes (IC₅₀ < 0.5 mM) likely target membrane channels .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
